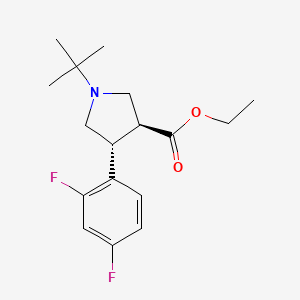
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C17H23F2NO2 and its molecular weight is 311.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly as a selective agonist for the melanocortin-4 receptor (MC4R). This receptor plays a crucial role in various physiological processes, including energy homeostasis and appetite regulation. The following sections detail the biological activity of this compound, supported by research findings and case studies.
- Chemical Formula : C17H23F2NO2
- Molecular Weight : 303.37 g/mol
- CAS Number : 915158-39-3
Structure
The structure of the compound includes a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl moiety, which is critical for its biological activity.
MC4R Agonism
Research indicates that this compound acts as a selective agonist for the MC4R. This receptor is implicated in several metabolic disorders:
- Obesity : Activation of MC4R has been linked to reduced food intake and increased energy expenditure.
- Diabetes : The compound may help in managing glucose levels through its effects on appetite regulation.
- Sexual Dysfunction : There is evidence suggesting potential benefits in treating both male and female sexual dysfunctions through MC4R activation .
Case Studies and Research Findings
-
Study on Obesity Management :
A study highlighted the efficacy of MC4R agonists in reducing body weight in animal models. The compound demonstrated significant weight loss compared to control groups, indicating its potential as an anti-obesity agent . -
Metabolic Syndrome :
In another investigation, this compound was shown to improve metabolic parameters in diabetic mice. This included enhanced insulin sensitivity and lower fasting glucose levels . -
Pharmacological Profile :
The pharmacological profile has been characterized using various assays that confirm its selectivity for MC4R over other melanocortin receptors. This selectivity is crucial for minimizing side effects associated with non-selective receptor activation .
Comparative Biological Activity Table
| Compound Name | MC4R Agonism | Weight Loss Efficacy | Diabetes Management | Sexual Dysfunction Treatment |
|---|---|---|---|---|
| This compound | Yes | Significant | Improved insulin sensitivity | Potential benefits observed |
| Reference Compound A | Yes | Moderate | No significant effect | No |
| Reference Compound B | No | Minimal | No significant effect | No |
The mechanism by which this compound exerts its effects involves binding to the MC4R and activating downstream signaling pathways that regulate appetite and energy balance. The presence of the difluorophenyl group enhances binding affinity and selectivity for the receptor .
Eigenschaften
IUPAC Name |
ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWLLGQSYULNNY-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














